4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines This compound is characterized by a fused ring system containing both a cyclopentane and a pyridine ring, with additional functional groups such as a nitrile and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable cyclopentanone derivative, the compound can be synthesized through a series of reactions including nitrile formation, cyclization, and oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile: This compound shares a similar core structure but includes additional functional groups that may confer different properties.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with a different ring system and functional groups.
Uniqueness
4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific ring structure and combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-methyl-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-7-3-2-4-9(7)12-10(13)8(6)5-11/h2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWNZVJWNBXHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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